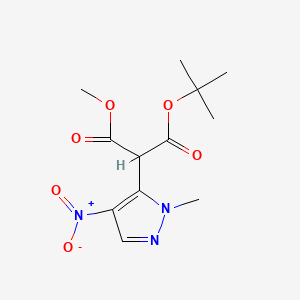
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a nitro-substituted pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The tert-butyl and methyl groups are then added through alkylation reactions. The final step involves the esterification of the malonate moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers
Mécanisme D'action
The mechanism of action of 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE: Unique due to its specific substitution pattern and functional groups.
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-AMINO-1H-PYRAZOL-5-YL)MALONATE: Similar structure but with an amino group instead of a nitro group.
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-HYDROXY-1H-PYRAZOL-5-YL)MALONATE: Contains a hydroxy group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its nitro group, in particular, allows for diverse chemical transformations and potential bioactivity .
Propriétés
Formule moléculaire |
C12H17N3O6 |
|---|---|
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-methyl 2-(2-methyl-4-nitropyrazol-3-yl)propanedioate |
InChI |
InChI=1S/C12H17N3O6/c1-12(2,3)21-11(17)8(10(16)20-5)9-7(15(18)19)6-13-14(9)4/h6,8H,1-5H3 |
Clé InChI |
HXUZIPDWMOKCCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=C(C=NN1C)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B8345514.png)






![8-(4-Propylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8345567.png)
